Woodtide Peptide Substrate Specificity: A Technical Guide
Woodtide Peptide Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Woodtide
Woodtide is a synthetic peptide commonly utilized as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.[1] Its sequence is derived from the phosphorylation site of the Forkhead in rhabdomyosarcoma (FKHR) transcription factor, a known in vivo substrate of DYRK1A. The peptide sequence of Woodtide is typically KKISGRLSPIMTEQ-NH2.[2] The two lysine (B10760008) residues (KK) at the N-terminus are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating the phosphorylated peptide from radioactive ATP in kinase assays.
Woodtide as a Substrate for the DYRK Kinase Family
Woodtide is a well-established and efficiently phosphorylated substrate for members of the DYRK family, including DYRK1A, DYRK1B, and DYRK2.[2][3] The DYRK family of kinases are proline-directed serine/threonine kinases.[4] They play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Table 1: Woodtide Substrate Profile
| Kinase Family | Specific Kinases | Woodtide Sequence | Phosphorylation Site | Kinetic Parameters (K_m, V_max, k_cat) | Typical Assay Concentration |
| DYRK | DYRK1A, DYRK1B, DYRK2 | KKISGRLSPIMTEQ-NH2 | Serine/Threonine | Not reported in the literature | 50 μM[1][2][3] |
Signaling Pathways Involving DYRK Kinases
DYRK kinases are integral components of several signaling pathways. One of their key functions is to act as "priming" kinases. In this role, a DYRK kinase phosphorylates a substrate at one site, which then allows for a subsequent phosphorylation event at an adjacent site by another kinase, often Glycogen Synthase Kinase 3 (GSK3). This priming mechanism is crucial for the regulation of various downstream cellular processes.
Caption: DYRK kinase priming of a substrate for subsequent phosphorylation by GSK3.
Experimental Protocols for Kinase Assays using Woodtide
The following provides a detailed methodology for a standard in vitro kinase assay using Woodtide as a substrate, based on commonly cited protocols. This assay is designed to measure the activity of a specific DYRK kinase.
Materials and Reagents
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Purified active DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2)
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Woodtide peptide (KKISGRLSPIMTEQ-NH2)
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Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[3]
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[γ-³²P]ATP or [γ-³³P]ATP
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P81 phosphocellulose paper
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Phosphoric acid (0.75%)
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Scintillation counter and scintillation fluid
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Standard laboratory equipment (pipettes, microcentrifuge tubes, water bath, etc.)
Experimental Workflow
Caption: General workflow for an in vitro radiometric kinase assay.
Detailed Methodology
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Prepare the Kinase Reaction Master Mix:
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Initiate the Kinase Reaction:
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Prepare the ATP solution by diluting [γ-³²P]ATP or [γ-³³P]ATP in the kinase assay buffer to the desired final concentration (e.g., 100 μM).
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To start the reaction, add the ATP solution to the master mix. The final reaction volume is typically 25-50 μL.
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Mix gently by pipetting.
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-
Incubation:
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Incubate the reaction tubes in a water bath at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase activity.
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-
Stop the Reaction and Spotting:
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Terminate the reaction by adding a small volume of 0.75% phosphoric acid.
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Spot an aliquot (e.g., 20 μL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.
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-
Washing:
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Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated radioactive ATP.
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Perform a final wash with acetone (B3395972) to air dry the papers.
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Detection and Quantification:
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Place each dried P81 paper square into a scintillation vial.
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Add an appropriate volume of scintillation fluid.
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Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
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Data Analysis:
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Subtract the background CPM (from a no-enzyme control) from the sample CPM to determine the net kinase activity.
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If determining kinetic parameters, perform the assay with varying concentrations of Woodtide and/or ATP and analyze the data using Michaelis-Menten kinetics.
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Note: For non-radioactive assays, alternative detection methods such as fluorescence-based assays or antibody-based detection of phosphorylated Woodtide can be employed. These methods may require modifications to the protocol, such as the use of fluorescently labeled ATP analogs or specific phospho-Woodtide antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
